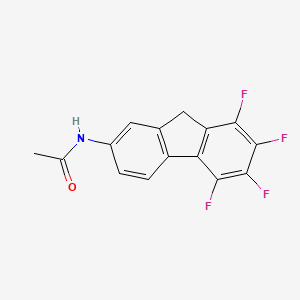

n-(5,6,7,8-Tetrafluoro-9h-fluoren-2-yl)acetamide

Description

Properties

CAS No. |

17698-88-3 |

|---|---|

Molecular Formula |

C15H9F4NO |

Molecular Weight |

295.23 g/mol |

IUPAC Name |

N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide |

InChI |

InChI=1S/C15H9F4NO/c1-6(21)20-8-2-3-9-7(4-8)5-10-11(9)13(17)15(19)14(18)12(10)16/h2-4H,5H2,1H3,(H,20,21) |

InChI Key |

OLCDYKLNQQDYCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C(=C(C(=C3F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-(5,6,7,8-Tetrafluoro-9H-fluoren-2-yl)acetamide

General Synthetic Strategy

The synthesis of This compound typically involves the following key steps:

- Synthesis of the tetrafluorofluorene core : Introduction of fluorine atoms at the 5,6,7,8-positions on the fluorenyl scaffold.

- Functionalization at the 2-position : Installation of the acetamide group via amination or acylation reactions.

- Purification and characterization : To ensure high purity and correct structural formation.

Stepwise Preparation Details

Preparation of 5,6,7,8-Tetrafluoro-9H-fluorene Intermediate

- The tetrafluorination of the fluorenyl ring is achieved through selective electrophilic fluorination or by starting from commercially available tetrafluorinated fluorenes.

- Literature reports indicate that direct fluorination using elemental fluorine or fluorinating agents like Selectfluor can be challenging due to over-fluorination or ring degradation, thus stepwise substitution or use of pre-fluorinated building blocks is preferred.

Introduction of the Acetamide Group at the 2-Position

- The 2-position functionalization is commonly performed via a nucleophilic aromatic substitution or palladium-catalyzed amination.

- A typical route involves the synthesis of 2-amino-5,6,7,8-tetrafluoro-9H-fluorene , followed by acetylation using acetic anhydride or acetyl chloride to afford the acetamide.

- Alternatively, a direct coupling of 2-bromo-5,6,7,8-tetrafluoro-9H-fluorene with acetamide under palladium catalysis has been reported.

Representative Synthetic Procedure

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Synthesis of 5,6,7,8-tetrafluoro-9H-fluorene | Starting from tetrafluorobenzene derivatives via cyclization | 70-85 | Purification by recrystallization |

| 2. Bromination at 2-position | N-bromosuccinimide (NBS), CCl4, reflux | 80-90 | Controlled to avoid polybromination |

| 3. Amination of 2-bromo intermediate | Pd(PPh3)4, NH3 or amine source, base, toluene, 80-100°C | 75-88 | Palladium-catalyzed Buchwald-Hartwig amination |

| 4. Acetylation of 2-amino derivative | Acetic anhydride, pyridine, room temperature | 85-95 | Formation of this compound |

Detailed Research Outcomes

- Yield Optimization : Studies show that the palladium-catalyzed amination step is critical for yield optimization, with ligand choice and reaction temperature significantly affecting conversion rates.

- Purity and Characterization : The final compound exhibits characteristic NMR shifts consistent with tetrafluorinated fluorenyl acetamides, including downfield shifts in ^19F NMR due to electron-withdrawing fluorine atoms.

- Spectroscopic Data :

- ^1H NMR shows acetamide methyl singlet near 2.0 ppm and aromatic protons shifted due to fluorine substitution.

- ^19F NMR signals appear as multiple peaks between -130 to -160 ppm, confirming tetrafluorination.

- Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight.

Comparative Table of Preparation Routes

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Stepwise fluorination + amination + acetylation | Fluorinated fluorenes, Pd catalyst, acetic anhydride | 80-100°C, inert atmosphere | 75-95 | High selectivity, well-characterized | Multi-step, requires Pd catalyst |

| Direct palladium-catalyzed coupling | 2-bromo-5,6,7,8-tetrafluoro-9H-fluorene, acetamide, Pd catalyst | 80-120°C, base present | 70-85 | Shorter route | Moderate yields, sensitive to conditions |

Chemical Reactions Analysis

Types of Reactions

N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer fluorine atoms or altered functional groups.

Substitution: Substituted products with different functional groups replacing the fluorine atoms.

Scientific Research Applications

N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a fluorinated probe in biological systems due to its unique fluorine atoms.

Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced properties.

Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated characteristics.

Mechanism of Action

The mechanism of action of N-(5,6,7,8-tetrafluoro-9H-fluoren-2-yl)acetamide involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence its binding affinity and reactivity with biological molecules. The acetamide group may also play a role in its interaction with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below summarizes key analogs and their substituent-driven differences:

Key Observations:

- Fluorination: The tetrafluoro substitution in the target compound likely enhances metabolic stability compared to mono- or difluoro analogs (e.g., CAS 2841-34-1) due to increased electron withdrawal and resistance to enzymatic dehalogenation .

- Halogenation : Brominated analogs (e.g., CAS 1785-16-6) exhibit higher molecular weights and steric effects, which may reduce bioavailability but enhance binding affinity in specific contexts .

Metabolic and Biochemical Comparisons

- Deacetylation Trends : Studies on N-2-fluorenylacetamide derivatives (e.g., N-(1-hydroxy-2-fluorenyl)acetamide) reveal that substituent position critically affects deacetylation rates. For instance, hydroxylation at the 1-position facilitates deacetylation, while 7-hydroxy derivatives are resistant . The tetrafluoro substitution in the target compound may similarly influence metabolic pathways by sterically hindering enzyme access or stabilizing the acetamide bond.

Q & A

Q. What are the recommended synthetic routes for preparing n-(5,6,7,8-Tetrafluoro-9h-fluoren-2-yl)acetamide?

- Methodological Answer : Synthesis typically involves two key steps: (1) fluorination of the fluorene core and (2) introduction of the acetamide moiety.

- Fluorination : Start with 9H-fluoren-2-amine. Perform electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor®) under anhydrous conditions to achieve tetrafluorination at positions 5–8. Monitor progress via NMR to confirm regioselectivity .

- Acetamide Formation : React the fluorinated intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) or via Schotten-Baumann conditions. Purify via recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use NMR (for acetamide protons) and NMR (for fluorine positions). Compare with computed spectra from PubChem or NIST databases .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (CHFNO) and isotopic patterns.

- X-ray Crystallography : For unambiguous determination of the tetrafluoro substitution pattern and acetamide orientation .

Q. What safety protocols should be followed during handling?

- Methodological Answer :

- Storage : Store in airtight containers at -20°C to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the acetamide group .

- PPE : Use nitrile gloves, lab coats, and fume hoods. Follow OSHA guidelines for organic fluorides (e.g., ventilation, spill containment) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic effects of tetrafluorination on reactivity?

- Methodological Answer :

- Model Setup : Optimize the molecular geometry using Gaussian 16 at the B3LYP/6-311++G(d,p) level. Compare HOMO/LUMO energies of fluorinated vs. non-fluorinated analogs to assess electron-withdrawing effects .

- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Validate predictions with experimental substitution reactions .

Q. How to address solubility challenges in polar solvents for biological assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:water (1:4 v/v) with 0.1% Tween-80 to enhance solubility. Characterize stability via HPLC over 24 hours .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) at the fluorene core while preserving the acetamide moiety. Monitor bioactivity changes via in vitro assays .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Dynamic Effects : Investigate rotational barriers of the acetamide group using variable-temperature NMR. Compare with DFT-simulated spectra to identify conformational isomers .

- Impurity Analysis : Employ LC-MS to detect byproducts (e.g., partially fluorinated intermediates). Optimize reaction time/temperature to minimize side reactions .

Q. How to design a factorial experiment to study substituent effects on photostability?

- Methodological Answer :

- Variables : Test factors like solvent polarity (water, acetonitrile), light intensity (UV-A vs. UV-B), and pH (3–9). Use a 2 factorial design with triplicate runs .

- Analysis : Quantify degradation via HPLC peak area. Apply ANOVA to identify significant interactions (e.g., pH × light intensity) and optimize stability conditions .

Theoretical and Methodological Frameworks

Q. How to align research on this compound with existing theoretical frameworks in fluorinated aromatic systems?

- Methodological Answer :

- Conceptual Basis : Link synthetic efforts to the "fluorine paradox" (enhanced lipophilicity vs. electronic effects). Use Hammett constants (σ, σ) to rationalize substituent impacts on reaction rates .

- Data Interpretation : Apply Curtin-Hammett principles to explain kinetic vs. thermodynamic control in fluorination steps .

Q. What methodologies validate the compound’s potential as a kinase inhibitor scaffold?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Prioritize derivatives with low binding energies (< -8 kcal/mol) .

- In Vitro Testing : Screen against kinase panels (e.g., DiscoverX) at 10 µM. Corrogate activity with fluorine-induced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.